酪氨酸激酶抑制剂RG 13022

描述

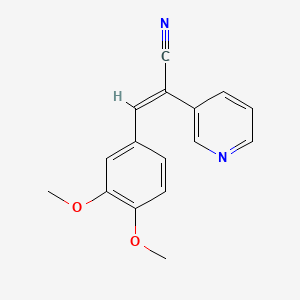

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is a non-phenolic tyrosine kinase inhibitor known for its ability to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR) with an IC50 value of 4 μM . This compound has shown significant potential in suppressing cancer cell proliferation and tumor growth in various studies .

科学研究应用

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is a synthetic organic compound belonging to the tyrphostin class, designed to inhibit tyrosine kinases. It has a pyridine ring, a prop-2-enenitrile moiety, and a dimethoxy-substituted phenyl group. As a non-phenolic tyrosine kinase inhibitor, it notably inhibits the autophosphorylation of the epidermal growth factor receptor, with an IC50 value of 4 μM. This compound has diverse applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile in Chemistry

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is a valuable tool for studying the inhibition of tyrosine kinases and their roles in various biochemical pathways. It can undergo oxidation, reduction, and substitution reactions, using reagents like hydrogen peroxide and sodium borohydride.

Biological Applications

In cell biology, this compound helps researchers investigate the effects of tyrosine kinase inhibition on cell proliferation and differentiation. As a competitive inhibitor of tyrosine kinases, it binds to the ATP-binding pocket of the enzyme, preventing phosphate group transfer from adenosine triphosphate to tyrosine residues on target proteins, disrupting cell growth and proliferation signaling pathways.

Medical Applications

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile has shown promise in cancer research for suppressing tumor growth and cancer cell proliferation. Research indicates potential therapeutic effects in neurological disorders like Alzheimer's and Parkinson's disease due to its influence on epidermal growth factor receptor signaling pathways.

作用机制

Target of Action

Tyrphostin RG 13022 primarily targets the Epidermal Growth Factor Receptor (EGFR) , a type of tyrosine kinase . EGFR plays a crucial role in regulating cell growth and differentiation .

Mode of Action

Tyrphostin RG 13022 acts as a tyrosine kinase inhibitor . It inhibits the autophosphorylation reaction of the EGF receptor . This inhibition occurs with an IC50 value of 4 μM, indicating the concentration at which half-maximal inhibition is achieved .

Biochemical Pathways

The primary biochemical pathway affected by Tyrphostin RG 13022 is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR, Tyrphostin RG 13022 disrupts the downstream signaling events that are typically initiated by EGF binding to its receptor .

Result of Action

The inhibition of EGFR autophosphorylation by Tyrphostin RG 13022 results in the suppression of EGF-stimulated cell proliferation . This makes Tyrphostin RG 13022 a potential therapeutic agent for conditions characterized by overactive EGFR signaling, such as certain types of cancer .

生化分析

Biochemical Properties

Tyrphostin RG 13022 is known to inhibit the autophosphorylation reaction of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 4 μM . This interaction with EGFR, a protein tyrosine kinase, is central to its biochemical role. The compound’s ability to suppress EGF-stimulated cancer cell proliferation has been demonstrated in vitro .

Cellular Effects

Tyrphostin RG 13022 has been shown to suppress the growth of cancer cells, particularly those stimulated by EGF . It inhibits colony formation and DNA synthesis in a dose-dependent manner . The compound also blocks growth stimulated by insulin, insulin-like growth factor I, insulin-like growth factor II, or transforming growth factor alpha .

Molecular Mechanism

The molecular mechanism of Tyrphostin RG 13022 involves the inhibition of the autophosphorylation reaction of the EGF receptor . This inhibition disrupts the normal signaling pathways of the cell, leading to a reduction in cell proliferation .

Temporal Effects in Laboratory Settings

Tyrphostin RG 13022 has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .

Metabolic Pathways

Its primary action as a tyrosine kinase inhibitor suggests that it may interact with various enzymes and cofactors involved in tyrosine kinase signaling pathways .

Subcellular Localization

Given its role as a tyrosine kinase inhibitor, it is likely that it localizes to areas of the cell where tyrosine kinases, such as the EGF receptor, are present .

准备方法

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile involves the reaction of 2-(3,4-dimethoxyphenyl)-1-(3-pyridinyl)acrylonitrile . The compound is typically prepared through a series of organic reactions, including condensation and cyclization, under controlled conditions. Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol for dissolving the compound .

化学反应分析

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is part of a class of compounds known as tyrphostins, which are specifically designed to inhibit tyrosine kinases. Similar compounds include:

Tyrphostin AG 1478: Another tyrosine kinase inhibitor with a similar mechanism of action.

Tyrphostin AG 1296: Known for its ability to inhibit platelet-derived growth factor receptor (PDGFR).

Tyrphostin AG 879: Targets the ErbB2 receptor, another member of the EGFR family.

What sets (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile apart is its high specificity for EGFR and its effectiveness in inhibiting cancer cell proliferation .

生物活性

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, also known as Tyrphostin RG13022, is a synthetic organic compound belonging to the class of tyrphostins. This compound is primarily recognized for its role as a tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR) signaling pathway. Its structural uniqueness, featuring a pyridine ring and a dimethoxy-substituted phenyl group, contributes to its potential biological activities.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.29 g/mol

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

The primary mechanism through which (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile exhibits its biological activity is by acting as a competitive inhibitor of tyrosine kinases. It binds to the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are crucial for cellular growth and proliferation, making it a promising candidate for cancer treatment.

Key Inhibition Data

- Target : Epidermal Growth Factor Receptor (EGFR)

- IC50 Value : 4 μM

Biological Activities and Potential Applications

Research has highlighted several biological activities associated with this compound:

-

Cancer Research :

- The inhibition of EGFR autophosphorylation plays a significant role in cancer cell proliferation control. Studies indicate that (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile may suppress tumor growth in various cancer types due to its impact on critical signaling pathways involved in cell survival and proliferation.

-

Neurological Disorders :

- Emerging evidence suggests potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of EGFR signaling pathways may influence neuronal survival and function, offering a novel approach to treatment.

Table 1: Summary of Biological Activities

| Activity Area | Findings |

|---|---|

| Cancer Treatment | Inhibits EGFR autophosphorylation; potential to suppress tumor growth. |

| Neurological Effects | Possible therapeutic benefits in Alzheimer's and Parkinson's diseases through EGFR modulation. |

| Tyrosine Kinase Inhibition | Competitive inhibitor with an IC50 of 4 μM against EGFR. |

Case Study Example:

A study investigating the effects of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile on cancer cell lines demonstrated significant reductions in cell viability and proliferation rates when treated with the compound. The results indicated that the compound effectively inhibited key signaling pathways associated with tumor growth, reinforcing its potential as an anticancer agent.

属性

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136831-48-6, 149286-90-8 | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。